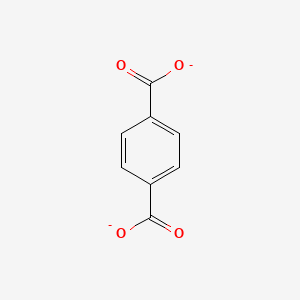
Terephthalate
Cat. No. B1205515
Key on ui cas rn:
3198-30-9
M. Wt: 164.11 g/mol
InChI Key: KKEYFWRCBNTPAC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04746709
Procedure details


In a 0.5 liter flask equipped wiht a stirrer, thermometer, a distillation set-up and an argon inlet tube are placed 15.617 gms (0.05 mole) of the diacetate of bisphenol-A, 0.05 moles of the acetate of the monofunctional polyphenylene oxide prepared in Example 1, possessing a molecular weight of about 5,500 and having the structure: ##STR11## and 6.04 (0.037 moles) of each terephthalic and isophthalic acids. To this mixture are added about 100 ml of diphenyl ether. Heating, stirring and argon circulation are started. When the temperature reaches about 250° C. strong distillation of acetic acid is observed. The reaction mixture is gradually heated to 290° C. with continuous distillation of acetic acid and diphenyl ether. After 5 hrs a very viscous melt is obtained (290° C.). The melt is cooled and finely ground. A quantitative yield of a slightly yellow copolymer of polyphenylene oxide and the poly(iso/terephthalate) (1:1) of bisphenol-A results.



[Compound]
Name
polyphenylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
6.04
Quantity
0.037 mol
Type
reactant
Reaction Step Five

[Compound]
Name
isophthalic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][C:5]([OH:7])=[O:6])=O.[OH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([C:18]2[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=2)([CH3:17])[CH3:16])=[CH:11][CH:10]=1.C([O-])(=[O:27])C>C1(OC2C=CC=CC=2)C=CC=CC=1>[C:5]([O-:7])(=[O:6])[C:4]1[CH:18]=[CH:23][C:22]([C:21]([O-:24])=[O:27])=[CH:1][CH:2]=1.[OH:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]([C:18]2[CH:19]=[CH:20][C:21]([OH:24])=[CH:22][CH:23]=2)([CH3:17])[CH3:16])=[CH:13][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.617 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.05 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-]
|
Step Four
[Compound]
|
Name
|
polyphenylene oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
6.04
|
|
Quantity
|
0.037 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
isophthalic acids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
290 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 0.5 liter flask equipped wiht a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaches about 250° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
strong distillation of acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 5 hrs a very viscous melt is obtained (290° C.)
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The melt is cooled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
